

Spectroscopic Profile of 4-Isopropylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Isopropylbenzonitrile*

Cat. No.: *B076856*

[Get Quote](#)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Isopropylbenzonitrile** (also known as 4-cyanocumene), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The key spectroscopic data for **4-Isopropylbenzonitrile** are summarized in the tables below, offering a quick reference for researchers.

Table 1: ^1H NMR Spectroscopic Data of 4-Isopropylbenzonitrile

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.59	Doublet	8.4	2H	Ar-H (ortho to -CN)
7.32	Doublet	8.4	2H	Ar-H (ortho to -CH(CH ₃) ₂)
3.03	Septet	6.9	1H	-CH(CH ₃) ₂
1.26	Doublet	6.9	6H	-CH(CH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data of 4-Isopropylbenzonitrile

Chemical Shift (δ) ppm	Assignment
153.4	Ar-C (ipso to -CH(CH ₃) ₂)
132.5	Ar-CH (ortho to -CN)
127.3	Ar-CH (ortho to -CH(CH ₃) ₂)
119.0	-C≡N
110.3	Ar-C (ipso to -CN)
34.4	-CH(CH ₃) ₂
23.8	-CH(CH ₃) ₂

Table 3: IR Spectroscopic Data of 4-Isopropylbenzonitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
2968	Strong	C-H stretch (aliphatic, asymmetric)
2935	Medium	C-H stretch (aliphatic, symmetric)
2874	Medium	C-H stretch (aliphatic, symmetric)
2228	Strong	C≡N stretch (nitrile)
1609	Medium	C=C stretch (aromatic)
1506	Medium	C=C stretch (aromatic)
1468	Medium	C-H bend (aliphatic)
837	Strong	C-H bend (aromatic, p-disubstituted)

Table 4: Mass Spectrometry Data of 4-Isopropylbenzonitrile

m/z	Relative Intensity (%)	Assignment
145	35	[M] ⁺ (Molecular Ion)
130	100	[M-CH ₃] ⁺ (Base Peak)
103	20	[M-C ₃ H ₆] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

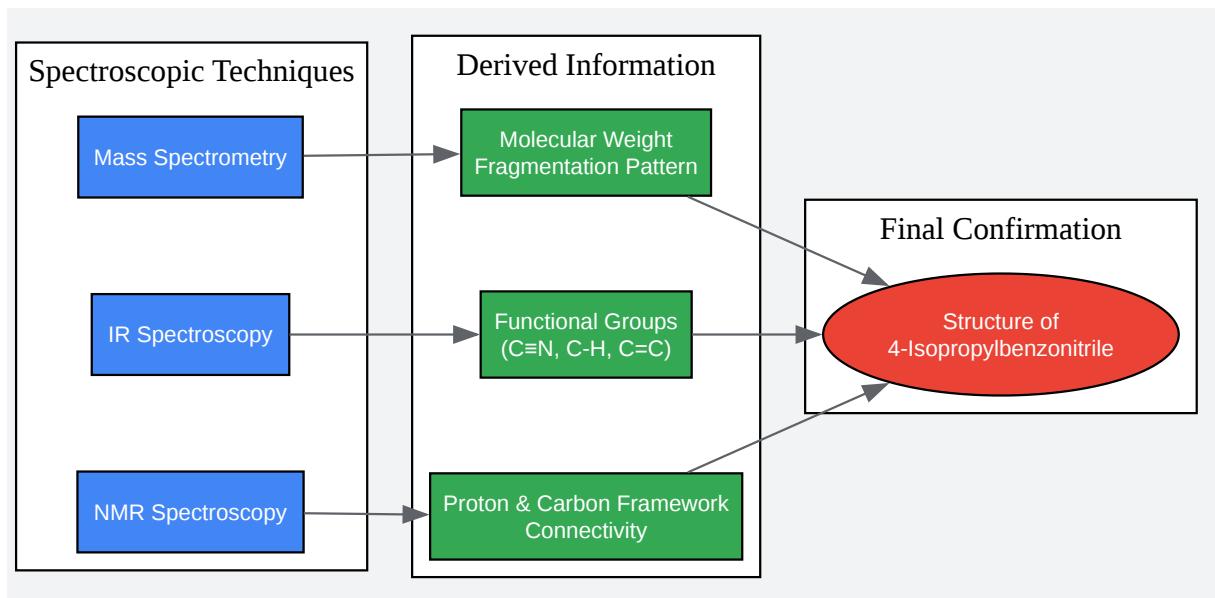
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Isopropylbenzonitrile** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR

spectra were recorded on a 400 MHz spectrometer.

- ¹H NMR Spectroscopy: The proton NMR spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A relaxation delay of 2.0 seconds and an acquisition time of 1.5 seconds were employed. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy


The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **4-Isopropylbenzonitrile** was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The sample was introduced via the GC, which was equipped with a non-polar capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness). The oven temperature was programmed to ramp from 70°C to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole mass analyzer was scanned from m/z 40 to 450.

Data Interpretation and Structural Elucidation Workflow

The combined application of NMR, IR, and MS provides a robust methodology for the structural confirmation of **4-Isopropylbenzonitrile**. The logical workflow for this process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **4-Isopropylbenzonitrile**.

This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of **4-Isopropylbenzonitrile**, facilitating accurate and efficient chemical analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076856#spectroscopic-data-of-4-isopropylbenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com